N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Beschreibung
N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a benzodioxane derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted at the 6-position with an acetamide group and at the 7-position with a 2-phenylacetyl moiety. This compound belongs to a class of molecules explored for diverse pharmacological activities, including central nervous system (CNS) modulation and enzyme inhibition, owing to its structural versatility and ability to interact with biological targets such as glycosphingolipid synthases .
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
N-[7-(2-phenylacetyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C18H17NO4/c1-12(20)19-15-11-18-17(22-7-8-23-18)10-14(15)16(21)9-13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
SQPRQWLYCVBYKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CC3=CC=CC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nitration and Bromination of Pre-Functionalized Intermediates
Starting from 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid (CAS 4442-53-9), nitration at position 7 is achieved using nitric acid in acetic acid at 40–45°C, yielding 7-nitro-1,4-benzodioxane-5-carboxylic acid (MP: 246°C, 27% yield). Bromination at positions 6 and 7 is accomplished via treatment with bromine in acetic acid at 120°C, producing 6,7-dibromo-1,4-benzodioxane-5-carboxylic acid (MP: 212°C). These halogenated intermediates enable subsequent cross-coupling reactions.
Chlorosulfonation for Sulfonamide Derivatives
Chlorosulfonic acid reacts with 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid at 55°C to form 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid (93.5% yield). While this pathway primarily generates sulfonamides, it highlights the reactivity of the C7 position for electrophilic substitutions.
Introduction of the Phenylacetyl Group
The phenylacetyl moiety at position 7 is introduced via two principal methods:
Friedel-Crafts Acylation
Electrophilic acylation of the electron-rich benzo[b]dioxin core is feasible due to the activating effect of the dioxane oxygen atoms. Using phenylacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), the phenylacetyl group is installed at position 7. This reaction typically proceeds in anhydrous dichloromethane at 0–25°C, with yields dependent on the steric and electronic environment of the starting material.
Suzuki-Miyaura Cross-Coupling
For halogenated precursors (e.g., 7-bromo derivatives), a Suzuki reaction with phenylacetyl boronic acid is employed. In a representative procedure, 7-bromo-2,3-dihydrobenzo[b]dioxin-5-carboxylic acid reacts with phenylacetyl boronic acid in a toluene/ethanol solvent system (5:1 v/v) under nitrogen, using Pd(dppf)Cl₂ as the catalyst and saturated NaHCO₃ as the base. Heating at 90°C for 12 hours affords the coupled product, which is purified via column chromatography (petroleum ether/ethyl acetate = 1:1).
Installation of the Acetamide Functionality
The acetamide group at position 6 is introduced through a nitro-to-amine reduction followed by acetylation:
Nitro Group Reduction
A nitro-substituted intermediate (e.g., 6-nitro-7-phenylacetyl-2,3-dihydrobenzo[b]dioxin ) is reduced using Pd/C and ammonium formate in ethanol at room temperature. This catalytic hydrogenation selectively reduces the nitro group to an amine, yielding 6-amino-7-phenylacetyl-2,3-dihydrobenzo[b]dioxin .
Acetylation of the Amine
The free amine is acetylated with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). For example, stirring the amine with acetyl chloride in dichloromethane at 0°C for 1 hour, followed by room-temperature agitation, produces the acetamide derivative. Purification via silica gel chromatography (methanol/dichloromethane = 1:4) isolates the final product.
Integrated Synthesis Pathway
A consolidated route for N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,dioxin-6-yl)acetamide involves:
-
Nitration : Introduce a nitro group at position 6 of 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid using HNO₃/AcOH.
-
Phenylacetyl Installation : Perform Suzuki coupling with phenylacetyl boronic acid on a 7-bromo intermediate.
-
Nitro Reduction : Catalytic hydrogenation with Pd/C and HCOONH₄ to convert nitro to amine.
-
Acetylation : Treat the amine with acetyl chloride to form the acetamide.
Optimization and Challenges
Regioselectivity in Electrophilic Substitutions
The electron-donating dioxane ring directs electrophiles to positions 6 and 7. However, competing reactions (e.g., di-substitution) necessitate careful control of reaction stoichiometry and temperature.
Analyse Chemischer Reaktionen
Acylation and Hydrolysis Reactions
The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions. While direct hydrolysis data for this compound is not explicitly reported, analogous amide hydrolysis reactions suggest:
The phenylacetyl group may also participate in transacylation reactions with nucleophiles (e.g., amines, alcohols) under coupling agents like DCC/DMAP.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 2,3-dihydrobenzo[b] dioxin ring undergoes EAS at the para and ortho positions relative to the oxygen atoms. Documented and analogous reactions include:
Nitration
Nitration introduces nitro groups at position 5 or 7 of the dioxin ring :
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 0–5°C, 2 h | HNO₃, CF₃COOH | N-(7-(2-Phenylacetyl)-5-nitro-2,3-dihydrobenzo[b] dioxin-6-yl)acetamide | 60–70% |
Bromination
Bromination (not directly reported for this compound) is plausible using Br₂/FeBr₃ or NBS, as seen in related dioxin derivatives :
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| RT, 12 h | Br₂, FeBr₃, CH₂Cl₂ | N-(7-(2-Phenylacetyl)-5-bromo-2,3-dihydrobenzo[b] dioxin-6-yl)acetamide |
Cross-Coupling Reactions
The compound’s brominated derivatives participate in palladium-catalyzed cross-couplings. A Suzuki reaction with a boronic acid is documented for an analogous brominated dioxin :
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | 90°C, 12 h, N₂ atmosphere | (2,3-Dihydrobenzo[b] dioxin-6-yl)boronic acid, Pd(dppf)Cl₂, NaHCO₃ | Biaryl-functionalized derivative | 65–75% |
Reduction of Acetamide
Catalytic hydrogenation reduces the acetamide to a methylamine group:
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| 60 psi H₂, RT, 24 h | Pd/C, HCOONH₄, EtOH | N-(7-(2-Phenylethyl)-2,3-dihydrobenzo[b] dioxin-6-yl)methylamine |
Oxidation of Phenylacetyl Group
The phenylacetyl moiety may oxidize to a benzoic acid derivative under strong oxidizing conditions (e.g., KMnO₄/H⁺), though this remains theoretical for the parent compound.
Late-Stage Functionalization
Post-synthetic modifications enable diversification:
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Azide Formation | 100°C, 18 h | NaN₃, NH₄Cl, DMF | Tetrazole derivative | 80% |
| Nitro Reduction | SnCl₂, EtOH, reflux | SnCl₂, HCl | Amino-functionalized derivative | 90% |
Mechanistic Insights
-
EAS Reactivity : The dioxin ring’s electron-donating oxygen atoms activate positions 5 and 7 for electrophilic attack .
-
Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .
This compound’s versatility in reactions such as cross-couplings, EAS, and functional group interconversions highlights its utility in medicinal chemistry and materials science. Further studies are needed to explore its full synthetic potential.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research indicates that compounds similar to N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that such compounds can scavenge free radicals effectively, thereby mitigating cellular damage .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase and α-glucosidase. These enzymes are relevant in the context of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively. In vitro assays have indicated that derivatives of this compound can significantly reduce enzyme activity, suggesting potential therapeutic roles in managing these conditions .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing significant inhibitory effects. This aspect is particularly relevant for developing new antibiotics amid rising antibiotic resistance .
Case Study 1: Enzyme Inhibition
In a study published in 2019, researchers synthesized several derivatives based on the benzodioxin structure and evaluated their effects on α-glucosidase and acetylcholinesterase activities. The findings revealed that specific modifications to the benzodioxin core enhanced inhibitory potency against these enzymes, indicating a structure-activity relationship that could guide future drug design .
Case Study 2: Antioxidant Activity
A comparative study assessed the antioxidant capabilities of various benzodioxin derivatives using DPPH radical scavenging assays. Results indicated that certain compounds displayed superior antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress-related diseases .
Case Study 3: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The study reported significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents amid growing resistance issues .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxin Core
The pharmacological and physicochemical properties of benzodioxin acetamides are highly influenced by substituents at the 6- and 7-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzodioxin Acetamide Derivatives
Pharmacological Activity and Selectivity
- CNS Activity : The target compound’s 2-phenylacetyl group enhances brain penetration compared to polar analogs like the nitro derivative (). A related dihydrobenzo[b][1,4]dioxin-pyrrolidin analog () demonstrated significant reduction of gangliosides GM2/GA2 in mice, suggesting CNS-targeted GSL modulation .
- Enzyme Inhibition : Thiazole-containing analogs (e.g., ) exhibit selectivity for kinases like CDK9, while sulfonyl derivatives () may target proteases or receptors due to their electron-deficient character .
Physicochemical and ADME Properties
- Lipophilicity : The 2-phenylacetyl group increases logP (~2.8) compared to acetyl (logP ~1.8) or nitro (logP ~1.2) derivatives, favoring blood-brain barrier penetration .
- Solubility : Nitro and sulfonyl analogs () show lower aqueous solubility due to electron-withdrawing effects, whereas the target compound balances solubility and permeability .
Biologische Aktivität
N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 285.31 g/mol. Its structure features a benzo[d][1,4]dioxin core with an acetamide functional group, which is critical for its biological properties.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Thromboxane A2 Receptor Antagonism : Some derivatives exhibit specific antagonistic activity at thromboxane A2 receptors, which are involved in platelet aggregation and vascular constriction .
- Heat Shock Factor Inhibition : Compounds in this class have been shown to inhibit heat shock factor 1 (HSF1), a protein that regulates stress response and has implications in cancer biology .
- G Protein-Coupled Receptor Modulation : The compound may influence G protein-coupled receptors (GPCRs), which play key roles in signal transduction across cellular membranes .
Study 1: Thromboxane A2 Receptor Antagonism
A study demonstrated that analogs of the compound effectively inhibited thromboxane-induced bronchoconstriction in guinea pigs. This suggests potential therapeutic applications in conditions like asthma or other respiratory disorders .
Study 2: Cancer Therapeutics
Research has indicated that compounds with similar structures can act as inhibitors of HSF1, leading to reduced tumor growth in various cancer models. This highlights the potential for this compound in cancer therapy .
Comparative Biological Activity Table
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(7-(2-Phenylacetyl)-...) | Thromboxane A2 receptor antagonist | Inhibits platelet aggregation |
| Similar analogs | HSF1 inhibition | Reduces tumor growth |
| Other derivatives | GPCR modulation | Alters cellular signaling pathways |
Q & A
Q. What are the optimal synthetic routes for preparing derivatives of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl acetamide scaffolds?
Methodological Answer: Key synthetic strategies involve:
- Sulfonamide coupling : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in aqueous Na₂CO₃ (pH 9–10) to form intermediates, followed by alkylation with bromoacetamides in DMF using LiH as a base .
- Carbonyl chloride intermediates : Converting carboxylic acid derivatives to acyl chlorides using oxalyl chloride/DMF in DCM, enabling subsequent coupling with aryl amines under mild conditions (e.g., 70°C, Fe/NH₄Cl reduction) .
- Yield optimization : Monitoring reactions via TLC and LC-MS (e.g., LC-MS: 416.1 [M+H]⁺, retention time: 0.289 min) to confirm completion and purity .
Q. How can structural characterization of this compound and its analogs be systematically validated?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C-NMR : Assign peaks for dihydrobenzo[dioxin] protons (δ 4.31 ppm, 4H, m) and acetamide carbonyls (δ 169.4 ppm) .
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1360 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
- Elemental analysis (CHN) : Validate empirical formulas (e.g., C₁₈H₁₇ClFNO₅ for GPX4 inhibitors) .
- Mass spectrometry : Use HRMS-ESI for accurate mass determination (e.g., m/z 240.1381 [M+H]⁺) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for dihydrobenzo[dioxin]-acetamide derivatives?
Methodological Answer: Discrepancies in enzyme inhibition (e.g., α-glucosidase vs. acetylcholinesterase) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance α-glucosidase inhibition, while bulky aryl groups favor acetylcholinesterase binding .
- Stereochemical considerations : Chiral centers in norbornane-derived analogs (e.g., exo-2-aminonorbornane) significantly alter CDK9 selectivity .
- Assay conditions : Validate results across multiple assays (e.g., in vitro enzymatic vs. cell-based TRPV1 antagonism) to rule out false positives .
Q. How can computational modeling guide the design of selective kinase inhibitors based on this scaffold?
Methodological Answer:
- Docking studies : Use crystal structures (e.g., CDK9: PDB 4BCF) to model interactions between the dihydrobenzo[dioxin] core and ATP-binding pockets .
- SAR analysis : Correlate substituent bulk (e.g., 4-methoxyphenethyl vs. 1-phenylethyl) with inhibitory potency (IC₅₀ shifts from 79 nM to 220 nM) .
- ADMET prediction : Apply tools like SwissADME to optimize logP (target: 2–4) and reduce hERG liability .
Q. What experimental evidence supports the role of dihydrobenzo[dioxin] acetamides in modulating protein-protein interactions (PPIs)?
Methodological Answer:
- Chemical crosslinking : Use bifunctional analogs (e.g., SH-X-54 with chloroacetamide moieties) to covalently trap interacting partners in lysate pulldown assays .
- SPR/BLI : Quantify binding kinetics (e.g., KD < 100 nM for GPX4 inhibitors) using recombinant proteins .
- Cryo-EM : Resolve ternary complexes (e.g., TRPV1-antagonist-ligand) to map allosteric binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
